N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea
Overview
Description
N-(tert-Butyl)-N'-(2,6-dichloro-4-pyridyl)urea (DCMU) is a herbicide that is widely used in scientific research to study the photosynthetic processes in plants. DCMU is a potent inhibitor of photosystem II (PSII) in plants, which is responsible for the light-dependent reactions of photosynthesis.
Scientific Research Applications
Organic Synthesis Applications
Urea derivatives play a crucial role in organic synthesis, serving as intermediates for various chemical transformations. For instance, lithiation of pyridine derivatives, including those related to urea compounds, can lead to regioselective synthesis of substituted derivatives, highlighting their utility in constructing complex organic molecules with high yields (Smith et al., 2013).
Pharmacological Studies
Urea derivatives have been explored for their pharmacological properties, including their role as free radical scavengers. Studies on compounds such as 1-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-3-(3-pyridylmethyl)urea hydrochloride indicate their potential in reducing myocardial infarct size, suggesting a protective effect against heart damage caused by oxidative stress (Yamashita et al., 2000).
Supramolecular Chemistry
Urea derivatives are significant in the development of supramolecular structures due to their hydrogen bonding capabilities. Research on ureidocalix[5]arene receptors, for instance, demonstrates their efficacy as abiotic receptors for amino acids and biogenic amines, facilitated by hydrogen bonding and molecular recognition (Ballistreri et al., 2003).
Plant Biology
In the field of plant biology, urea derivatives such as forchlorofenuron (CPPU) and thidiazuron (TDZ) have been identified to exhibit cytokinin-like activity, influencing cell division and differentiation. This activity is crucial for in vitro plant morphogenesis, indicating the potential agricultural applications of urea derivatives in enhancing plant growth and development (Ricci & Bertoletti, 2009).
Material Science
Urea derivatives also find applications in material science, such as in the development of ion-exchange resins and rigid foams with good thermal stability. Pyrolysis of poly(tert-butyl N-vinylcarbamate) showcases the transformation into products containing cyclic urea units, demonstrating the utility of urea derivatives in creating materials with specific physical properties (Schulz & Harwood, 1974).
properties
IUPAC Name |
1-tert-butyl-3-(2,6-dichloropyridin-4-yl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O/c1-10(2,3)15-9(16)13-6-4-7(11)14-8(12)5-6/h4-5H,1-3H3,(H2,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTISXLCFXPEDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=NC(=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381910 | |
Record name | N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
680213-57-4 | |
Record name | N-tert-Butyl-N'-(2,6-dichloropyridin-4-yl)urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30381910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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